2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone
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Overview
Description
2-Ethyl-4-(hydroxymethyl)furan-3-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes an ethyl group at the second position, a hydroxymethyl group at the fourth position, and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one typically involves the catalytic conversion of biomass-derived feedstocks. One common method starts with the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in a hydrothermal reaction. The HMF is then subjected to a condensation reaction with 3,3-Dimethyl-2-butanone to produce the target compound .
Industrial Production Methods
Industrial production of 2-Ethyl-4-(hydroxymethyl)furan-3-one often leverages green chemistry principles to ensure sustainability and efficiency. The process involves the use of renewable biomass feedstocks and environmentally benign catalysts. The two-step process mentioned above is scalable and can be adapted for large-scale production, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(hydroxymethyl)furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: 2-Ethyl-4-(carboxymethyl)furan-3-one.
Reduction: 2-Ethyl-4-(hydroxymethyl)furan-3-ol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Ethyl-4-(hydroxymethyl)furan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(hydroxymethyl)furan-3-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating potential as an anti-infective agent . The compound’s reactivity is largely due to the presence of the furan ring, which can participate in various chemical transformations.
Comparison with Similar Compounds
2-Ethyl-4-(hydroxymethyl)furan-3-one can be compared with other furan derivatives such as:
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one, HMF is also a valuable platform chemical for producing biofuels and biochemicals.
2,5-Dimethylfuran (DMF): Another furan derivative used as a biofuel due to its high energy density.
2,5-Furandicarboxylic acid (FDCA): Used in the production of bio-based polymers.
The uniqueness of 2-Ethyl-4-(hydroxymethyl)furan-3-one lies in its specific functional groups, which confer distinct
Properties
CAS No. |
110516-60-4 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
InChI Key |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
Canonical SMILES |
CCC1C(=O)C(=CO1)CO |
110516-60-4 | |
Synonyms |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Origin of Product |
United States |
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